molecular formula C21H29N3O4S2 B11420983 1-({3-Methyl-5-[(1E)-2-(thiophen-2-YL)ethenyl]-1,2-oxazol-4-YL}sulfonyl)-N-(3-methylbutyl)piperidine-3-carboxamide

1-({3-Methyl-5-[(1E)-2-(thiophen-2-YL)ethenyl]-1,2-oxazol-4-YL}sulfonyl)-N-(3-methylbutyl)piperidine-3-carboxamide

Cat. No.: B11420983
M. Wt: 451.6 g/mol
InChI Key: MXQHATXJZJSIPR-CMDGGOBGSA-N
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Description

1-({3-Methyl-5-[(1E)-2-(thiophen-2-YL)ethenyl]-1,2-oxazol-4-YL}sulfonyl)-N-(3-methylbutyl)piperidine-3-carboxamide is a complex organic compound featuring a unique combination of functional groups, including an oxazole ring, a thiophene moiety, and a piperidine carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-({3-Methyl-5-[(1E)-2-(thiophen-2-YL)ethenyl]-1,2-oxazol-4-YL}sulfonyl)-N-(3-methylbutyl)piperidine-3-carboxamide typically involves multi-step organic synthesis. Key steps may include:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a Heck reaction, where a halogenated thiophene reacts with an alkene in the presence of a palladium catalyst.

    Sulfonylation: The oxazole ring can be sulfonylated using sulfonyl chlorides in the presence of a base.

    Amidation: The final step involves the coupling of the sulfonylated oxazole with a piperidine derivative to form the carboxamide.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal conditions, and the employment of robust catalysts to ensure high yield and purity.

Types of Reactions:

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under hydrogenation conditions to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Studied for its reactivity and stability under various conditions.

Biology:

  • Potential applications in drug discovery due to its unique structure.
  • Investigated for its interactions with biological macromolecules.

Medicine:

  • Explored as a potential therapeutic agent for various diseases.
  • Studied for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the development of advanced materials.
  • Potential applications in organic electronics and photonics.

Mechanism of Action

The mechanism of action of 1-({3-Methyl-5-[(1E)-2-(thiophen-2-YL)ethenyl]-1,2-oxazol-4-YL}sulfonyl)-N-(3-methylbutyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The oxazole and thiophene rings may interact with enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues, enhancing binding affinity. The piperidine carboxamide moiety may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

    1-({3-Methyl-5-[(1E)-2-(furan-2-YL)ethenyl]-1,2-oxazol-4-YL}sulfonyl)-N-(3-methylbutyl)piperidine-3-carboxamide: Similar structure but with a furan ring instead of thiophene.

    1-({3-Methyl-5-[(1E)-2-(pyridin-2-YL)ethenyl]-1,2-oxazol-4-YL}sulfonyl)-N-(3-methylbutyl)piperidine-3-carboxamide: Contains a pyridine ring instead of thiophene.

Uniqueness:

  • The presence of the thiophene ring provides unique electronic properties.
  • The combination of functional groups offers a distinct reactivity profile.
  • Potential for diverse applications in various fields due to its structural complexity.

This compound’s unique structure and properties make it a valuable subject of study in multiple scientific disciplines.

Properties

Molecular Formula

C21H29N3O4S2

Molecular Weight

451.6 g/mol

IUPAC Name

N-(3-methylbutyl)-1-[[3-methyl-5-[(E)-2-thiophen-2-ylethenyl]-1,2-oxazol-4-yl]sulfonyl]piperidine-3-carboxamide

InChI

InChI=1S/C21H29N3O4S2/c1-15(2)10-11-22-21(25)17-6-4-12-24(14-17)30(26,27)20-16(3)23-28-19(20)9-8-18-7-5-13-29-18/h5,7-9,13,15,17H,4,6,10-12,14H2,1-3H3,(H,22,25)/b9-8+

InChI Key

MXQHATXJZJSIPR-CMDGGOBGSA-N

Isomeric SMILES

CC1=NOC(=C1S(=O)(=O)N2CCCC(C2)C(=O)NCCC(C)C)/C=C/C3=CC=CS3

Canonical SMILES

CC1=NOC(=C1S(=O)(=O)N2CCCC(C2)C(=O)NCCC(C)C)C=CC3=CC=CS3

Origin of Product

United States

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